Viomycin vs. Kanamycin and Capreomycin: Favorable Cmax/MIC Pharmacodynamic Index in M. tuberculosis Wild-Type Strains
In a study establishing wild-type MIC distributions for injectable second-line antituberculosis drugs, the pharmacodynamic index (peak serum concentration Cmax/MIC) was more favorable for viomycin and amikacin compared to kanamycin and capreomycin [1]. This indicates that viomycin achieves a higher relative drug exposure at clinically relevant doses relative to its MIC against wild-type M. tuberculosis strains.
| Evidence Dimension | Pharmacodynamic index (Cmax/MIC ratio) |
|---|---|
| Target Compound Data | More favorable Cmax/MIC |
| Comparator Or Baseline | Kanamycin and capreomycin: Less favorable Cmax/MIC |
| Quantified Difference | Favorable (qualitative comparison only; exact Cmax/MIC values not reported in source) |
| Conditions | Wild-type MIC distributions determined on Middlebrook 7H10 medium using 90 consecutive clinical M. tuberculosis isolates |
Why This Matters
A more favorable Cmax/MIC ratio suggests viomycin may achieve greater bacterial killing at standard doses compared to kanamycin or capreomycin in wild-type M. tuberculosis infections, supporting its selection when optimizing pharmacodynamic target attainment.
- [1] Juréen P, Angeby K, Sturegård E, et al. Wild-type MIC distributions for aminoglycoside and cyclic polypeptide antibiotics used for treatment of Mycobacterium tuberculosis infections. J Clin Microbiol. 2010;48(5):1853-1859. View Source
